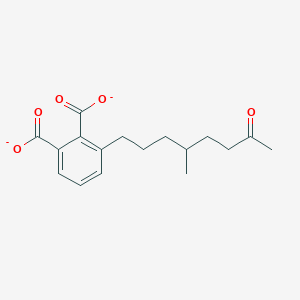

3-(4-Methyl-7-oxooctyl)phthalate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

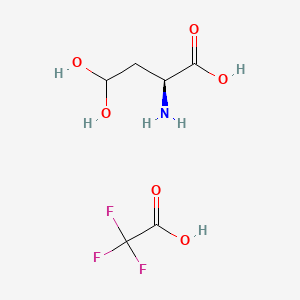

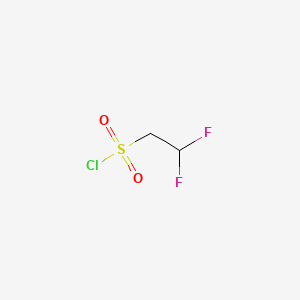

“3-(4-Methyl-7-oxooctyl)phthalate” is a chemical compound with the molecular formula C17H22O5 and a molecular weight of 306.3536 . It is a type of phthalate, which are commonly used as plasticizers in various industries .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 306.3536 and a molecular formula of C17H22O5 . Further details about its physical and chemical properties are not available in the current resources.科学的研究の応用

Environmental Occurrence and Health Effects

Phthalates, as environmental contaminants, are extensively used as plasticizers in consumer products and polyvinyl chloride plastics. Studies have shown that phthalates can disrupt endocrine pathways, leading to abnormal reproductive outcomes. Particularly, prenatal exposure to phthalates is associated with altered genital and pubertal development in infants and children. Concerns also extend to their potential adverse impact on neurodevelopment, highlighting the need for further investigation given their widespread exposure (Miodovnik et al., 2014; Sedha et al., 2021; Katsikantami et al., 2016).

Biodegradation and Environmental Fate

Phthalate esters are subject to biodegradation by bacteria, which plays a crucial role in mitigating their impact on natural ecosystems. Research suggests that bacteria can completely oxidize phthalate esters, including the aromatic ring, although less is known about the catabolism of the alcoholic moiety. This biodegradation process is critical for reducing the environmental burden of phthalates and underscores the importance of microbial communities in managing phthalate pollution (Keyser et al., 1976).

Challenges in Analysis

The ubiquity of phthalates presents significant challenges in their analysis, especially in foodstuffs and biological matrices. Phthalates are often found as contaminants in laboratory products, complicating the accurate determination of their concentrations in samples. Addressing these analytical challenges is crucial for assessing human exposure and understanding the environmental distribution of phthalates (Guo & Kannan, 2012).

作用機序

Target of Action

3-(4-Methyl-7-oxooctyl)phthalate is a type of phthalate, a group of chemicals commonly used as plasticizers in PVC materials . It’s known that phthalates have widespread effects on the human body, including altering hormone concentrations and affecting reproductive and developmental systems .

Mode of Action

It’s known that phthalates interact with their targets in the body, leading to a variety of changes

Biochemical Pathways

Phthalates affect a variety of biochemical pathways. They are known to alter hormone concentrations and have effects on reproductive and developmental systems

Pharmacokinetics

It’s known that phthalates are generally lipophilic and can be absorbed by the body through various routes, including ingestion, inhalation, and dermal exposure

Result of Action

Exposure to phthalates has been associated with health issues, including altered hormone concentrations, reproductive and developmental effects, some chronic diseases, and development of some cancers .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of other chemicals, temperature, and pH can affect the stability and efficacy of phthalates

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

3-(4-Methyl-7-oxooctyl)phthalate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with enzymes involved in the metabolism of phthalates, such as esterases and lipases. These enzymes catalyze the hydrolysis of this compound, leading to the formation of its metabolites. Additionally, this compound can bind to certain proteins, altering their conformation and affecting their function. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential effects on cellular processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been extensively studied. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses. It has also been shown to affect the expression of genes involved in metabolic processes, thereby influencing cellular metabolism. These effects highlight the compound’s potential impact on cell physiology and its relevance in biochemical research .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to biomolecules such as enzymes and receptors, leading to changes in their activity. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are essential for understanding how this compound exerts its effects on cellular processes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been investigated to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell signaling and metabolism. These findings are important for designing experiments and interpreting results in biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity and other adverse outcomes. For instance, high doses of this compound can cause liver and kidney damage, as well as disruptions in endocrine function. These dosage-dependent effects are critical for understanding the safety and potential risks associated with the use of this compound in research and therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to the metabolism of phthalates. This compound is metabolized by enzymes such as esterases and lipases, leading to the formation of its metabolites. These metabolites can further participate in various biochemical reactions, influencing metabolic flux and metabolite levels. Understanding the metabolic pathways of this compound is essential for elucidating its role in cellular metabolism and its potential effects on health .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These transport and distribution mechanisms are crucial for understanding the compound’s bioavailability and its effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its interactions with targeting signals and post-translational modifications. For example, this compound can be directed to the nucleus by nuclear localization signals, where it can interact with transcription factors and influence gene expression. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and its effects on cellular processes .

特性

| { "Design of the Synthesis Pathway": "The synthesis of 3-(4-Methyl-7-oxooctyl)phthalate can be achieved through a multi-step reaction pathway starting from readily available starting materials.", "Starting Materials": [ "Phthalic anhydride", "4-methylheptanoic acid", "Thionyl chloride", "Sodium hydroxide", "Methanol", "Dimethylformamide (DMF)", "Triethylamine", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)" ], "Reaction": [ "Step 1: Synthesis of 4-methyl-7-oxooctanoic acid by reacting 4-methylheptanoic acid with thionyl chloride in the presence of DMF.", "Step 2: Synthesis of methyl 4-methyl-7-oxooctanoate by reacting 4-methyl-7-oxooctanoic acid with methanol in the presence of a catalytic amount of sulfuric acid.", "Step 3: Synthesis of 3-(4-methyl-7-oxooctyl)phthalic anhydride by reacting phthalic anhydride with methyl 4-methyl-7-oxooctanoate in the presence of DCC and DMAP.", "Step 4: Synthesis of 3-(4-methyl-7-oxooctyl)phthalate by reacting 3-(4-methyl-7-oxooctyl)phthalic anhydride with sodium hydroxide in methanol and triethylamine as a base." ] } | |

| 936022-00-3 | |

分子式 |

C17H22O5 |

分子量 |

306.4 g/mol |

IUPAC名 |

2-(4-methyl-7-oxooctoxy)carbonylbenzoic acid |

InChI |

InChI=1S/C17H22O5/c1-12(9-10-13(2)18)6-5-11-22-17(21)15-8-4-3-7-14(15)16(19)20/h3-4,7-8,12H,5-6,9-11H2,1-2H3,(H,19,20) |

InChIキー |

UFUNVAIKYOYYBB-UHFFFAOYSA-N |

SMILES |

CC(CCCC1=C(C(=CC=C1)C(=O)[O-])C(=O)[O-])CCC(=O)C |

正規SMILES |

CC(CCCOC(=O)C1=CC=CC=C1C(=O)O)CCC(=O)C |

同義語 |

1,2-Benzenedicarboxylic Acid 1-(4-Methyl-7-oxooctyl) Ester; (7-oxo-MMOP), 7-oxo-MiNP; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Hydroxy-2-methyl-5-[(5-methyl-2-phenyl-4-oxazolyl)methyl]-1,3-dioxane-2-carboxamide](/img/structure/B566053.png)

![4-Hydroxy-2-[(E)-2-(4-methoxyphenyl)ethenyl]-2,3-dihydropyran-6-one](/img/structure/B566058.png)